molecular formula C7H16N2O2 B1599720 3-(Diethylamino)alanine CAS No. 739363-49-6

3-(Diethylamino)alanine

Cat. No.: B1599720
CAS No.: 739363-49-6
M. Wt: 160.21 g/mol
InChI Key: MWPNPNLDBXDQCC-UHFFFAOYSA-N
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Description

3-(Diethylamino)alanine: is an amino acid derivative characterized by the presence of a diethylamino group attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)alanine can be achieved through several methods. One common approach involves the alkylation of alanine with diethylamine under controlled conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is purified through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, large-scale purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-(Diethylamino)alanine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitrates.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or nitrates.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted alanine derivatives.

Scientific Research Applications

3-(Diethylamino)alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)alanine involves its interaction with various molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. This can modulate biochemical pathways and cellular processes, leading to specific physiological effects.

Comparison with Similar Compounds

    Alanine: A simple amino acid with a similar backbone but lacking the diethylamino group.

    Beta-alanine: An amino acid with a different side chain structure.

    Diethylamine: A simpler amine without the alanine backbone.

Uniqueness: 3-(Diethylamino)alanine is unique due to the presence of both the diethylamino group and the alanine backbone, which imparts distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

2-amino-3-(diethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-3-9(4-2)5-6(8)7(10)11/h6H,3-5,8H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPNPNLDBXDQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444064
Record name 3-(Diethylamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739363-49-6
Record name 3-(Diethylamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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